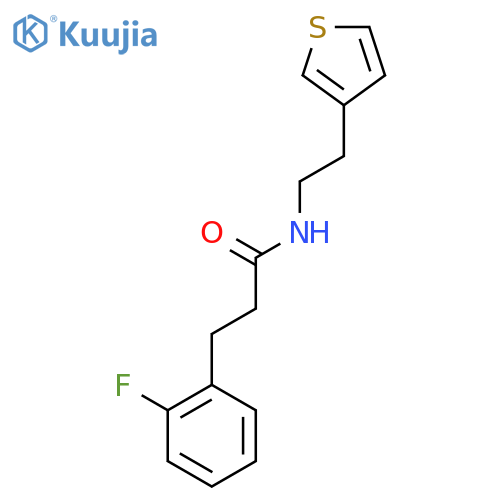

Cas no 1797871-32-9 (3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide)

3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide

- 3-(2-fluorophenyl)-N-(2-thiophen-3-ylethyl)propanamide

- AKOS024559460

- 3-(2-FLUOROPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE

- 1797871-32-9

- 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide

- F6436-1651

-

- インチ: 1S/C15H16FNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)

- InChIKey: WVRLXSMGPKNELF-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)CCNC(CCC1C=CC=CC=1F)=O

計算された属性

- せいみつぶんしりょう: 277.09366347g/mol

- どういたいしつりょう: 277.09366347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.3Ų

3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6436-1651-1mg |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-3mg |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-2μmol |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-5μmol |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-2mg |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-5mg |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6436-1651-4mg |

3-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]propanamide |

1797871-32-9 | 4mg |

$66.0 | 2023-09-09 |

3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide 関連文献

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1797871-32-9 and Product Name: 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide

The compound with the CAS number 1797871-32-9 and the product name 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a fluorophenyl group and a thiophen-3-yl moiety, which are known for their ability to modulate biological pathways and enhance pharmacological activity.

In recent years, the integration of fluorine atoms into pharmaceutical molecules has become increasingly prevalent, owing to their ability to improve metabolic stability, binding affinity, and bioavailability. The presence of the 2-fluorophenyl group in this compound suggests that it may exhibit enhanced binding properties to target enzymes or receptors, a critical factor in drug design. This feature is particularly relevant in the development of small-molecule inhibitors for therapeutic applications.

The thiophen-3-yl substituent is another key structural element that contributes to the compound's pharmacological profile. Thiophene derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The incorporation of this moiety into the molecular framework of 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide may enhance its interaction with biological targets, thereby increasing its therapeutic efficacy.

Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophoric groups to achieve synergistic effects. The compound under discussion exemplifies this approach by integrating both fluorophenyl and thiophen-3-yl units into a single propanamide backbone. This structural design allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability, which are essential for optimizing drug-like characteristics.

Moreover, the propanamide functional group serves as a versatile linker that can be further modified to explore different pharmacological pathways. Its role in facilitating interactions with biological targets while maintaining structural integrity makes it a valuable component in medicinal chemistry. The compound's potential as a lead molecule in drug discovery is further supported by its ability to undergo selective modifications without compromising its core pharmacological activity.

Current research in pharmaceutical chemistry emphasizes the development of innovative compounds that address unmet medical needs. The unique combination of structural elements in 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide positions it as a promising candidate for further investigation. Preclinical studies have begun to explore its efficacy in various disease models, with preliminary results indicating significant therapeutic potential.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluorophenyl and thiophen-3-yl groups efficiently. These techniques not only enhance the synthetic route but also contribute to the scalability of production, which is crucial for transitioning from laboratory research to clinical applications.

In conclusion, the compound with CAS number 1797871-32-9 and product name 3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its pharmacological profile and explore its potential as a therapeutic agent.

1797871-32-9 (3-(2-fluorophenyl)-N-2-(thiophen-3-yl)ethylpropanamide) 関連製品

- 1164519-44-1(N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide)

- 1255239-69-0(methyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate)

- 2228555-86-8(tert-butyl N-(3-fluoro-4-sulfamoylphenyl)carbamate)

- 2248385-26-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(quinolin-8-yl)benzoate)

- 1638255-69-2(TERT-BUTYL 3-(PYRIDIN-3-YL)AZETIDINE-1-CARBOXYLATE)

- 847387-70-6(2-ethyl-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)butanamide)

- 2034550-08-6(1-(2H-1,3-benzodioxol-5-yl)-3-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)urea)

- 2649060-50-2(6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine)

- 1909252-89-6(1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one)

- 1326929-76-3(1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)